![molecular formula C34H51NO5S B12538686 1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-71-4](/img/structure/B12538686.png)
1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in verschiedenen Naturprodukten und Arzneimitteln vorkommen. Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Indol-Kern umfasst, der mit Octadecanol- und Methoxyphenylsulfonylgruppen substituiert ist. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung besondere chemische und biologische Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Fischer-Indol-Synthese, bei der Phenylhydrazin mit einem Keton oder Aldehyd in Gegenwart eines Säure-Katalysators umgesetzt wird . Das resultierende Indol-Derivat kann dann durch verschiedene chemische Reaktionen weiter funktionalisiert werden, um die Octadecanol- und Methoxyphenylsulfonylgruppen einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören häufig der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation.
Chemische Reaktionsanalyse
Reaktionstypen
1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können die an den Indol-Kern gebundenen funktionellen Gruppen modifizieren.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des elektronenreichen Charakters des Indolrings üblich. Reagenzien wie Halogene und Sulfonylchloride werden häufig verwendet.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Halogene, Sulfonylchloride
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogenide oder Sulfonate einführen können.
Wissenschaftliche Forschungsanwendungen
1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Indol-Kern kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Die Methoxyphenylsulfonylgruppe kann die Bindungsaffinität und -spezifität der Verbindung verstärken, was zu stärkeren biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyphenylsulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlicher Indol-Struktur, aber unterschiedlichen funktionellen Gruppen.
Indol-3-carbinol: Kommt in Kreuzblütlern vor und wird auf seine Antikrebsaktivitäten untersucht.
4-Methoxyindol: Ein einfacheres Indol-Derivat mit einer Methoxygruppe in der 4-Position.
Einzigartigkeit
1H-Indol-3-octadecanol, 4-Methoxy-1-[(4-Methoxyphenyl)sulfonyl]- ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Octadecanol- und Methoxyphenylsulfonylgruppen verbessert seine Löslichkeit, Stabilität und potenziellen biologischen Aktivitäten im Vergleich zu anderen Indol-Derivaten.
Eigenschaften
CAS-Nummer |
651331-71-4 |
|---|---|
Molekularformel |
C34H51NO5S |
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
18-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]octadecan-1-ol |
InChI |
InChI=1S/C34H51NO5S/c1-39-30-23-25-31(26-24-30)41(37,38)35-28-29(34-32(35)21-19-22-33(34)40-2)20-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-27-36/h19,21-26,28,36H,3-18,20,27H2,1-2H3 |
InChI-Schlüssel |
XOGGPACAHQRCFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



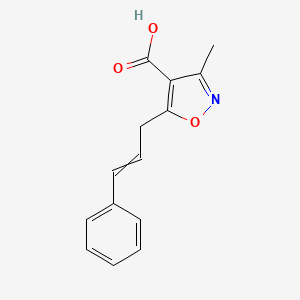
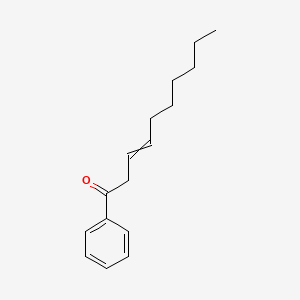
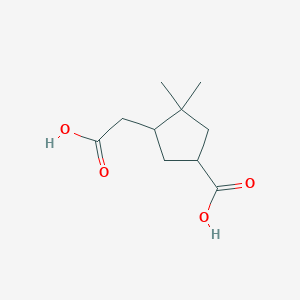

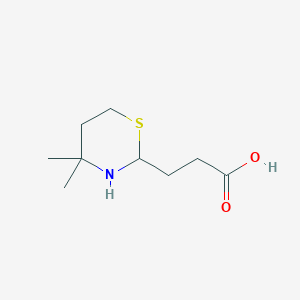
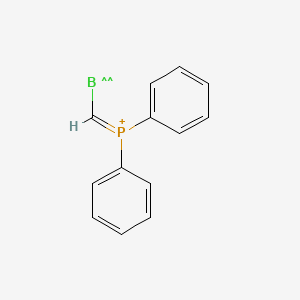
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
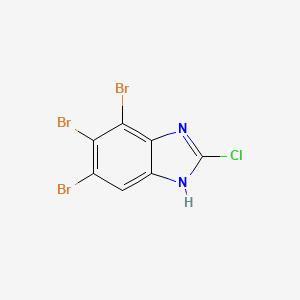

![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
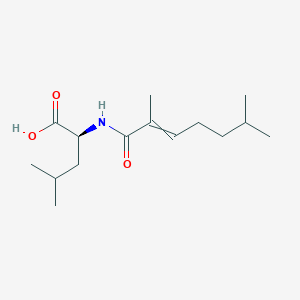
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
